molecular formula C16H14ClN3O2 B2556385 5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide CAS No. 1396878-28-6

5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

Cat. No. B2556385
CAS RN: 1396878-28-6
M. Wt: 315.76
InChI Key: TXWMQCKJORYPRW-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It is a derivative of pyrazolo[3,4-b]pyridine .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves scaffold hopping and computer-aided drug design . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[3,4-b]pyridine scaffold . The dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8, and 19.0 D .


Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives were synthesized and their activities to inhibit TRKA were evaluated . Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .

Scientific Research Applications

Antiviral Applications

Research on benzamide-based 5-aminopyrazoles, which share a structural motif with 5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide, demonstrated significant anti-influenza A virus activity. Novel synthesis routes led to compounds exhibiting potent antiviral activities against the H5N1 subtype, showcasing the potential of these compounds in treating avian influenza viruses (Hebishy et al., 2020).

Anticancer Applications

Several studies have focused on the anticancer properties of pyrazole and pyrazolopyrimidine derivatives. Compounds such as 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones were synthesized and evaluated for their cytotoxicity against various cancer cell lines, showing significant effects particularly against monocytic leukemia cells (Hour et al., 2007). Additionally, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases exhibited cytotoxic activity against several human cancer cell lines, highlighting their potential as anticancer agents (Hassan et al., 2015).

Antimicrobial and Antitubercular Applications

Benzene sulfonamide pyrazole oxadiazole derivatives were synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds showed promising results against various pathogenic bacteria and Mycobacterium tuberculosis, indicating their potential as new therapeutic agents for bacterial and tuberculosis infections (Shingare et al., 2022).

Future Directions

The future directions in the research of this compound could involve further exploration of its potential as a TRK inhibitor . Additionally, new synthetic strategies for pyrazolo[3,4-b]pyridine derivatives could be developed .

properties

IUPAC Name

5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-22-15-6-5-12(17)8-13(15)16(21)18-9-11-10-19-20-7-3-2-4-14(11)20/h2-8,10H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWMQCKJORYPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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